Ethyl 4-bromo-3-hydroxybutanoate
Description
Significance as a Chiral Building Block in Advanced Organic Chemistry
The strategic importance of ethyl 4-bromo-3-hydroxybutanoate stems from its ability to serve as a precursor to a wide array of complex organic molecules. Its chirality is often exploited to introduce specific stereochemistry into the target molecule, which is crucial for the biological activity of many pharmaceuticals and natural products.
The (R)- and (S)-enantiomers of this compound are both synthetically useful. For instance, (R)-ethyl 4-cyano-3-hydroxybutanoate, derived from its bromo- or chloro-analogs, is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). nih.govgoogle.com Similarly, these chiral building blocks are instrumental in the production of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.govgoogle.com
The reactivity of the different functional groups can be selectively manipulated. The hydroxyl group can be protected or activated, the ester can be hydrolyzed or reduced, and the bromine atom can be displaced by a variety of nucleophiles. This versatility allows for the construction of diverse molecular architectures.
Historical Context and Evolution of Synthetic Interest
The interest in this compound and its analogs has evolved with the increasing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Early synthetic methods often produced racemic mixtures, which then required resolution to isolate the desired enantiomer. google.com
A significant advancement came with the development of chemo-microbiological and enzymatic methods. For example, the reduction of ethyl acetoacetate (B1235776) using baker's yeast can produce optically active (R)-4-chloro-3-hydroxybutyrate, a related and important chiral building block. google.com More recent strategies focus on the asymmetric reduction of precursor ketones using engineered enzymes, such as ketoreductases and halohydrin dehalogenases, to achieve high enantiomeric excess. google.comnih.govmdpi.com These biocatalytic approaches are often more efficient and environmentally friendly than traditional chemical methods.
The development of efficient synthetic routes to enantiomerically pure this compound and its derivatives continues to be an active area of research, driven by the compound's central role in the synthesis of valuable and complex molecules.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11BrO3 | sigmaaldrich.compschemicals.comnih.gov |
| Molecular Weight | 211.05 g/mol | sigmaaldrich.comnih.gov |
| Boiling Point | 94-96 °C at 2 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.468 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.476 | sigmaaldrich.comchemicalbook.com |
| CAS Number (R-enantiomer) | 95310-94-4 | sigmaaldrich.com |
| CAS Number (S-enantiomer) | 95537-36-3 | pschemicals.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRKZQHJNWBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Bromo 3 Hydroxybutanoate
Chemical Synthesis Approaches
The chemical synthesis of Ethyl 4-bromo-3-hydroxybutanoate can be achieved through several distinct routes, each with its own set of precursors, reagents, and reaction conditions. These methods include esterification, halogenation, reduction of oxo-derivatives, and ring-opening reactions.
Esterification Routes to this compound
Esterification is a fundamental process for producing this compound. A common method involves the reaction of bromoacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com This reaction is typically carried out under reflux conditions for an extended period to achieve a good yield. chemicalbook.com Another approach starts with L-(−)-malic acid, an inexpensive and readily available material. The synthesis involves esterification, followed by reduction, bromination, and cyanation to yield the target compound. sioc-journal.cn
Halogenation of Precursor Esters
Halogenation of a suitable precursor ester is another key strategy. For instance, Ethyl 4-bromo-3-oxobutanoate can be synthesized by treating ethyl acetoacetate (B1235776) with bromine in acetic acid at low temperatures. chemicalbook.com This reaction proceeds with a high yield, providing a direct route to the brominated ketoester. chemicalbook.com
Reduction of 4-Bromo-3-oxobutanoate Derivatives
The reduction of the keto group in Ethyl 4-bromo-3-oxobutanoate is a critical step to introduce the desired hydroxyl functionality. Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent that can effectively reduce the ketone without affecting the ester group. tardigrade.in This method offers a straightforward conversion to this compound.
Ring-Opening Reactions of β-Lactones to Yield this compound
The ring-opening of β-lactones presents an alternative pathway. Specifically, (S)-3-hydroxy-γ-butyrolactone can be reacted with hydrogen bromide in ethanol. google.com The reaction is typically warmed to facilitate the opening of the lactone ring and subsequent esterification to form this compound. google.com This method has been noted in various patents and scientific literature as a viable synthetic route. google.com
| Starting Material | Reagents | Product | Reaction Conditions |
| (S)-3-hydroxy-γ-butyrolactone | Hydrogen Bromide, Ethanol, Ethyl Acetate (B1210297) | This compound | 50°C, 5 hours |
Protecting Group Strategies in Synthesis of this compound
In more complex syntheses involving multifunctional molecules, protecting groups are often necessary to prevent unwanted side reactions. For the hydroxyl group in this compound, silyl (B83357) ethers are a common choice of protecting group. These are typically introduced by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444). Ethers can also be employed as robust protecting groups for alcohols.
Biocatalytic Synthesis Approaches
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been explored, although it is less studied than its chloro-analogue due to the potential toxicity of bromide to the biocatalysts. nih.govresearchgate.net
Key to this approach is the asymmetric reduction of 4-bromo-3-oxobutyrate esters. researchgate.net Researchers have successfully used enzymes like β-keto ester reductase (KER) from Penicillium citrinum and alcohol dehydrogenase from Leifsonia sp.. nih.govresearchgate.net These enzymes, when expressed in Escherichia coli, can catalyze the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity. nih.govresearchgate.net Protein engineering techniques, such as error-prone PCR, have been employed to enhance the thermostability and enantioselectivity of these enzymes, making the process more suitable for industrial applications. nih.govresearchgate.net
Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved with high stereoselectivity using carbonyl reductase ChKRED20 from Chryseobacterium sp.. nih.gov While this produces the chloro-analogue, the principles of biocatalytic reduction are directly relevant.
| Enzyme | Substrate | Product | Key Features |
| β-keto ester reductase (KER) from Penicillium citrinum | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | High optical purity and productivity |
| Alcohol dehydrogenase from Leifsonia sp. | Methyl 4-bromo-3-oxobutyrate | Methyl (S)-4-bromo-3-hydroxybutyrate | Expressed in E. coli for industrial production |
| Carbonyl reductase ChKRED20 from Chryseobacterium sp. | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Excellent stereoselectivity (>99.5 % ee) |
Enantioselective Reduction of Ethyl 4-Bromo-3-oxobutanoate
The asymmetric reduction of the prochiral ketone, ethyl 4-bromo-3-oxobutanoate, to yield enantiomerically enriched this compound is a prominent synthetic route. This transformation relies on stereoselective biocatalysts that preferentially generate one of the two possible alcohol enantiomers, (R)- or (S)-ethyl 4-bromo-3-hydroxybutanoate.
Ketoreductases (KREDs) are a class of oxidoreductase enzymes that catalyze the reduction of ketones to their corresponding alcohols with high stereoselectivity. frontiersin.org These enzymes are a cornerstone of biocatalysis for producing chiral alcohols due to their often predictable stereopreference, governed by Prelog's rule, and their amenability to protein engineering. frontiersin.orgnih.gov
The asymmetric reduction of β-keto esters using KREDs is a well-established and cost-effective method for generating chiral β-hydroxy esters. frontiersin.org While direct studies on ethyl 4-bromo-3-oxobutanoate are specific, extensive research on the analogous substrate, ethyl 4-chloro-3-oxobutanoate (COBE), provides a clear model for this transformation. For instance, a carbonyl reductase from Chryseobacterium sp. (ChKRED20) was used for the bio-reductive production of ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) with excellent stereoselectivity, achieving over 99.5% enantiomeric excess (ee). nih.gov Through directed evolution, a thermostabilized mutant of this enzyme was developed, allowing the complete conversion of 300 g/L of the substrate within one hour at an elevated temperature of 65 °C, resulting in a 95% isolated yield of the enantiopure product. nih.gov
These biocatalyzed reductions are not only environmentally friendly but also offer significant industrial potential for producing chiral compounds with multiple stereocenters through kinetic or dynamic kinetic resolution approaches. frontiersin.orgnih.gov
Table 1: Ketoreductase-Catalyzed Reduction of Ethyl 4-halo-3-oxobutanoate
| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Yield | Key Findings | Reference |
| Carbonyl Reductase ChKRED20 (Chryseobacterium sp. CA49) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | >99.5% | 95% (isolated) | A thermostabilized mutant allowed for rapid conversion (1h) at high substrate concentration (300 g/L). | nih.gov |
| Ketoreductase WTEA (Exiguobacterium sp. F42) | α-amido-β-keto esters | cis-(2S,3R)-1,2-amino alcohols | >99% ee, 98% dr | - | Demonstrates the power of KREDs in dynamic kinetic resolution to produce compounds with two chiral centers. | nih.gov |
Alcohol Dehydrogenase-Mediated Asymmetric Synthesis
Alcohol dehydrogenases (ADHs) are another class of oxidoreductases capable of catalyzing the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they function similarly to KREDs for asymmetric ketone reduction. An NADPH-dependent aldehyde reductase from the yeast Sporobolomyces salmonicolor has been successfully used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov
To overcome challenges such as substrate instability in aqueous solutions and enzyme inhibition by the substrate and product, the reaction was performed in an n-butyl acetate-water diphasic system. nih.gov This approach significantly improved the reaction's efficiency. In a scaled-up reaction, this system produced ethyl (R)-4-chloro-3-hydroxybutanoate with an 86% enantiomeric excess and a molar yield of 95.4%. nih.gov
The practical application of KREDs and ADHs in synthesis is heavily reliant on the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH) they depend on. nih.govuni-freiburg.de Since the cofactor is consumed stoichiometrically in the reduction, an efficient in situ recycling system is crucial for economic viability. uni-freiburg.denih.gov Two primary strategies are employed: the substrate-coupled and the enzyme-coupled approach. nih.gov
In the substrate-coupled method, a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a sacrificial co-substrate, such as isopropanol (B130326) or ethanol, to regenerate the cofactor. nih.gov
The more common enzyme-coupled method utilizes a second enzyme and a corresponding substrate to drive cofactor regeneration. nih.gov A classic example is the use of glucose dehydrogenase (GDH) and glucose. The GDH oxidizes glucose to gluconolactone, simultaneously reducing NAD(P)⁺ back to NAD(P)H, which can then be re-utilized by the primary ketoreductase. nih.govnih.gov This system was employed in the synthesis of both (R)- and (S)-enantiomers of ethyl 4-chloro-3-hydroxybutanoate. nih.govnih.gov The co-expression of the ketoreductase and the dehydrogenase (e.g., GDH) in a single host organism, like E. coli, creates a highly efficient whole-cell biocatalyst with a built-in regeneration system. nih.govmdpi.com
Table 2: Cofactor Regeneration Systems in the Bioreduction of Ethyl 4-halo-3-oxobutanoate
| Primary Enzyme | Regeneration Enzyme | Regeneration Substrate | Target Product | Key Findings | Reference |
| Aldehyde Reductase (S. salmonicolor) | Glucose Dehydrogenase (GDH) | D-Glucose | Ethyl (R)-4-chloro-3-hydroxybutanoate | Achieved a high NADPH turnover number of 5,500 mol/mol in a diphasic system. | nih.gov |
| Carbonyl Reductase (P. stipitis) | Glucose Dehydrogenase (B. megaterium) | D-Glucose | Ethyl (S)-4-chloro-3-hydroxybutanoate | Co-expression in E. coli resulted in a total turnover number for NAD⁺ of 13,980. | nih.gov |
| Carbonyl Reductase (C. glycerinogenes) | Glucose Dehydrogenase (GDH) | D-Glucose | Ethyl (R)-4-chloro-3-hydroxybutanoate | Optimizing the glucose-to-substrate ratio enhanced bioreduction efficiency. | mdpi.com |
Kinetic Resolution of Racemic this compound
An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of (R/S)-ethyl 4-bromo-3-hydroxybutanoate. In this process, a chiral catalyst, typically an enzyme, reacts at a significantly different rate with each of the two enantiomers. This allows for the separation of the faster-reacting enantiomer (as a new product) from the unreacted, slower-reacting enantiomer. The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%. frontiersin.org
Lipases are widely used enzymes for kinetic resolution due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. They catalyze the enantioselective acylation or deacylation of alcohols. In the context of resolving racemic this compound, a lipase (B570770) could be used in two main ways:
Enantioselective Hydrolysis: The lipase would selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted and thus enriched.
Enantioselective Transesterification (or Acylation): In an organic solvent, the lipase would selectively acylate the hydroxyl group of one enantiomer using an acyl donor (like vinyl acetate), forming a new ester product and leaving the other, unreacted alcohol enantiomer enriched.
Research on similar substrates, such as ethyl-3-hydroxybutyrate and ethyl-2-hydroxy-4-phenylbutyrate, demonstrates the feasibility of this approach. For example, Lipase AK from Pseudomonas fluorescens is effective in resolving racemic ethyl-2-hydroxy-4-phenylbutyrate via transesterification, yielding the (R)-enantiomer with an enantiomeric excess of up to 99%. consensus.app Similarly, an esterase from a marine microbe, PHE21, was used for the kinetic resolution of racemic ethyl-3-hydroxybutyrate through direct hydrolysis, producing (S)-ethyl-3-hydroxybutyrate with >99% ee at 65% conversion. researchgate.net
Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems. mdpi.com Baker's yeast (Saccharomyces cerevisiae) is a classic example of a whole-cell biocatalyst used for the asymmetric reduction of ketones. electronicsandbooks.com Studies on the reduction of ethyl 4-bromo-3-oxobutanoate using baker's yeast have been reported, demonstrating its potential for producing enantiomerically enriched this compound. electronicsandbooks.com
More sophisticated systems involve recombinant E. coli cells engineered to overexpress specific enzymes. For the production of (S)-CHBE, E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase were used as a whole-cell catalyst. nih.gov This system efficiently reduced the substrate with a built-in cofactor regeneration mechanism, achieving a high product concentration (1,398 mM) and a molar yield of 90.7% in a water/n-butyl acetate biphasic system. nih.gov Similar whole-cell systems have been developed for the (R)-enantiomer. mdpi.com These whole-cell strategies can also be applied in kinetic resolutions, where endogenous lipases or esterases within the cell perform the enantioselective transformation. researchgate.net
Table 3: Whole-Cell Biocatalysis for Synthesis of Chiral Ethyl 4-halo-3-hydroxybutanoate
| Biocatalyst | Transformation | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Baker's Yeast | Asymmetric Reduction | Ethyl 4-bromo-3-oxobutanoate | This compound | Enantioselective | - | electronicsandbooks.com |
| Recombinant E. coli (co-expressing reductase and GDH) | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate (COBE) | (S)-CHBE | >99% | 90.7% | nih.gov |
| Recombinant E. coli CgCR | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate (COBE) | (R)-CHBE | >99% | 98.2% | mdpi.com |
3 Halohydrin Dehalogenase-Catalyzed Routes to this compound Precursors
Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form the corresponding epoxides. nih.govresearchgate.net These enzymes, also referred to as haloalcohol dehalogenases or halohydrin hydrogen-halide lyases, are significant in industrial biocatalysis due to their ability to facilitate the synthesis of chiral building blocks. rug.nlnih.gov The reaction involves an intramolecular nucleophilic displacement of a halogen by a neighboring hydroxyl group. nih.gov
The catalytic mechanism of HHDHs relies on a highly conserved triad (B1167595) of amino acid residues in the active site: serine (Ser), tyrosine (Tyr), and arginine (Arg). nih.govnih.gov The serine residue positions the haloalcohol substrate through hydrogen bonding, while the tyrosine acts as a catalytic base, abstracting a proton from the substrate's hydroxyl group. nih.gov The arginine residue enhances the basicity of the tyrosine by lowering its pKa. nih.govnih.gov This mechanism enables the stereoselective production of optically pure epoxides and haloalcohols. nih.gov
A prominent application of HHDHs is in the synthesis of precursors for valuable pharmaceutical intermediates, such as the side-chain for statins. nih.gov A key process involves an enzymatic cascade starting from a prochiral ketone. For instance, the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a precursor and analogue to this compound, is achieved through the asymmetric reduction of ethyl 4-chloroacetoacetate. nih.govnih.gov This reduction is often catalyzed by a ketoreductase (KRED). nih.gov
The resulting chiral haloalcohol, ethyl (S)-4-chloro-3-hydroxybutanoate, serves as a substrate for a halohydrin dehalogenase. The HHDH then catalyzes the intramolecular cyclization to form the corresponding (S)-epoxide intermediate. nih.govresearchgate.net This epoxide is a versatile intermediate that can undergo nucleophilic ring-opening. For example, reaction with cyanide yields ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial building block for statins. nih.govrsc.org The change in stereochemical designation from (S) to (R) is due to the change in substituent priorities according to Cahn-Ingold-Prelog rules after the cyanation. researchgate.net
Several HHDHs have been identified and utilized for these transformations. HheC from Agrobacterium radiobacter is one of the most well-studied and applied HHDHs due to its broad substrate scope and high stereoselectivity. nih.govirb.hr More recently, a novel halohydrin dehalogenase, HHDH-PL, from Parvibaculum lavamentivorans DS-1, has demonstrated high activity specifically toward ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org In a whole-cell catalysis system, HHDH-PL achieved a 95% conversion of the substrate at a high concentration (200 g/L). rsc.org
The table below summarizes the key enzymatic steps in the synthesis of a precursor analogous to this compound.
| Enzyme Class | Specific Enzyme (Source) | Substrate | Reaction | Product | Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED) / Alcohol Dehydrogenase | (S)-selective KRED / ADH | Ethyl 4-chloroacetoacetate | Asymmetric Reduction | Ethyl (S)-4-chloro-3-hydroxybutanoate | nih.govnih.gov |
| Halohydrin Dehalogenase (HHDH) | HHDH-PL (Parvibaculum lavamentivorans DS-1) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Intramolecular Dehalogenation (Cyclization) | Ethyl (S)-3,4-epoxybutanoate | rsc.org |
| Halohydrin Dehalogenase (HHDH) | HheC (Agrobacterium radiobacter AD1) | Ethyl (S)-3,4-epoxybutanoate | Cyanide-mediated Epoxide Ring-Opening | Ethyl (R)-4-cyano-3-hydroxybutyrate | nih.govresearchgate.netgoogle.com |
Stereochemical Control and Analysis in Ethyl 4 Bromo 3 Hydroxybutanoate Synthesis
Enantioselective Strategies for (R)-Ethyl 4-Bromo-3-hydroxybutanoate
The synthesis of the (R)-enantiomer of ethyl 4-bromo-3-hydroxybutanoate, and its widely studied analogue ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB), is often accomplished through the asymmetric reduction of the parent ketone, ethyl 4-bromo-3-oxobutanoate. Biocatalysis using isolated enzymes or whole-cell systems is a prominent strategy.
Enzymatic reduction offers high enantioselectivity and mild reaction conditions. Carbonyl reductases (E.C. 1.1.1.x) are particularly effective. For instance, a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) has been shown to reduce ethyl 4-chloro-3-oxobutanoate (COBE) to (R)-ECHB with excellent enantiomeric purity (99.9% ee). nih.govresearchgate.net This process can be scaled up by using a co-expression system with glucose dehydrogenase to regenerate the NADPH cofactor in situ, allowing for high substrate conversion. nih.gov Similarly, reductases from Candida parapsilosis have been successfully employed to produce (R)-ECHB with high enantiomeric excess and conversion yields. researchgate.net
Another biocatalytic approach involves using baker's yeast (Saccharomyces cerevisiae) with chemical additives to control the stereochemical outcome. While baker's yeast reduction of β-keto esters typically favors the (S)-product, the addition of allyl bromide can inhibit the enzymes responsible for (S)-enantiomer formation, thereby yielding the (R)-enantiomer with high enantioselectivity (up to 97% ee for the chloro-analogue). arkat-usa.org
Chemical synthesis routes have also been developed. One notable method involves a halohydrin dehalogenase from Parvibaculum lavamentivorans. This enzyme catalyzes the conversion of (S)-ethyl 4-chloro-3-hydroxybutanoate into the corresponding epoxide, which is then opened by a cyanide source to ultimately yield ethyl (R)-4-cyano-3-hydroxybutyrate, a derivative of the target molecule. rsc.org This demonstrates a pathway where one enantiomer can be converted into its opposite configuration through a stereoinvertive process.
Table 1: Selected Enantioselective Methods for (R)-Ethyl 4-halo-3-hydroxybutanoate
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Enzymatic Reduction | Burkholderia gladioli reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% |
| Enzymatic Reduction | Candida parapsilosis reductase | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% |
Enantioselective Strategies for (S)-Ethyl 4-Bromo-3-hydroxybutanoate
The (S)-enantiomer is also a crucial intermediate, and its synthesis is frequently achieved via biocatalytic reduction. The most common method utilizes baker's yeast, which contains a variety of oxidoreductases that often preferentially produce the (S)-alcohol. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (ECOB) with baker's yeast can yield (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-ECHB) with good yield and enantioselectivity. asianpubs.org
The enantiomeric excess of the (S)-product in yeast reductions can be enhanced by the addition of specific enzyme inhibitors. Pre-incubation of baker's yeast with allyl alcohol has been shown to suppress the reductases that produce the (R)-enantiomer, leading to (S)-ECHB with an improved enantiomeric excess of up to 91%. arkat-usa.org Immobilization of the yeast cells, for example in calcium alginate, has also been shown to result in high enantiomeric excess (≥98%) for the production of ethyl (S)-3-hydroxybutyrate. researchgate.net
Specific microbial reductases have been identified that exclusively produce the (S)-enantiomer. For example, the YDL124W reductase from Saccharomyces cerevisiae expressed in E. coli produces (S)-ECHB exclusively. researchgate.net This highlights the power of using isolated, well-characterized enzymes to achieve near-perfect stereochemical control.
Table 2: Selected Enantioselective Methods for (S)-Ethyl 4-halo-3-hydroxybutanoate
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Whole-Cell Bioreduction | Baker's Yeast | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | ~91% |
| Whole-Cell Bioreduction | Baker's Yeast + Allyl Alcohol | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | 91% |
Control of Diastereoselectivity in Multi-Chiral Center Derivatives
When a chiral molecule like (R)- or (S)-ethyl 4-bromo-3-hydroxybutanoate is used as a starting material to create a product with a second stereocenter, the two resulting stereoisomers are diastereomers. The control of this subsequent stereocenter's configuration relative to the existing one is known as diastereocontrol. The maximum number of possible stereoisomers for a molecule is given by the 2^n rule, where 'n' is the number of chiral centers. youtube.com
The existing stereocenter at C3 in this compound can influence the stereochemical outcome of reactions at adjacent positions (e.g., C2 or C4). This is a fundamental concept in asymmetric synthesis known as substrate-controlled diastereoselection. The chiral substrate directs the approach of reagents, leading to a preferential formation of one diastereomer over the other (e.g., syn vs. anti).
For example, in an aldol (B89426) reaction or an alkylation at the C2 position, the existing hydroxyl group at C3 can chelate to a metal cation along with the incoming electrophile, creating a rigid cyclic transition state. This conformation can sterically block one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to a specific diastereomer. Similarly, reactions at C4 would also be influenced by the stereochemistry at C3. Highly efficient enantio- and diastereoselective hydrogenation methods, such as those using Noyori's chiral Ru-catalysts for ketones, demonstrate how catalyst-controlled reactions can produce specific diastereomers in high excess. nih.gov The choice of reagents, catalysts, and reaction conditions is critical for maximizing the diastereomeric excess (de) of the desired product.
Analytical Methodologies for Enantiomeric Excess Determination
Determining the enantiomeric purity of this compound is crucial for its application in synthesis. This is typically achieved using chiral chromatography or spectroscopic techniques.
Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine enantiomeric excess (ee). gcms.cz
Gas Chromatography (GC): Chiral GC is a powerful tool for this analysis. The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For the closely related compound, ethyl 4-chloro-3-hydroxybutanoate, a chiral column such as a CP-Chirasil Dex CB has been successfully used to determine the enantiomeric excess. asianpubs.org The analysis of ethyl 3-hydroxybutanoate enantiomers in wine has also been performed using chiral GC with a β-cyclodextrin stationary phase. nih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used and highly accurate method. Similar to GC, it employs a chiral stationary phase to resolve the enantiomers. While specific methods for this compound are proprietary or found within specific research, the development of chiral HPLC methods for complex chiral intermediates, such as precursors to statin drugs, is well-established. nih.gov These methods provide reliable and reproducible determination of enantiomeric excess. nih.govnih.gov
While chromatography separates and quantifies enantiomers, spectroscopic methods are used to assign the absolute configuration (R or S) of the molecule.
Optical Rotation: Measurement of specific rotation using a polarimeter is a classical method. Enantiomers rotate plane-polarized light in equal but opposite directions. A pure sample of (R)-ethyl 4-bromo-3-hydroxybutanoate will exhibit a specific rotation that is equal in magnitude but opposite in sign to that of a pure sample of the (S)-enantiomer. This provides a straightforward way to distinguish between the two enantiomers once a standard is established. nih.gov
Chiroptical Spectroscopy: More advanced techniques provide unambiguous assignment of absolute configuration by comparing experimental spectra to those predicted by quantum chemical calculations. These methods include:
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region.
Vibrational Circular Dichroism (VCD): An infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation by chiral molecules.
For complex chiral intermediates, the combination of ECD, VCD, and Optical Rotatory Dispersion (ORD) with Density Functional Theory (DFT) calculations provides a highly reliable assignment of the absolute configuration. uantwerpen.be
Chemical Reactivity and Transformations of Ethyl 4 Bromo 3 Hydroxybutanoate
Nucleophilic Substitution Reactions at the C4 Position
The carbon atom at the C4 position, bonded to the electronegative bromine atom, is electrophilic and thus susceptible to attack by nucleophiles. This allows for the displacement of the bromide ion in a variety of SN2 reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Cyano Group Introduction to Yield Ethyl 4-Cyano-3-hydroxybutanoate
The displacement of the bromide at the C4 position by a cyanide nucleophile is a key transformation, yielding ethyl 4-cyano-3-hydroxybutanoate. This reaction is significant as the product is an important chiral intermediate for the synthesis of various pharmaceuticals. orgsyn.orgnih.gov The reaction is typically carried out by treating ethyl 4-bromo-3-hydroxybutanoate with a cyanide salt, such as sodium cyanide or potassium cyanide. google.com
The reaction generally proceeds via an SN2 mechanism, where the cyanide ion directly attacks the C4 carbon, leading to the inversion of stereochemistry at this center if a chiral starting material is used. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being employed to enhance the nucleophilicity of the cyanide ion. In some instances, enzymatic catalysis, for example, using a halohydrin dehalogenase, can be employed to facilitate this transformation, particularly when starting from the analogous chloro-compound. google.comgoogle.com A patent has indicated that racemic ethyl 4-bromo-3-hydroxybutyrate can serve as a reactant in such transformations. google.com Another synthetic route to the cyano derivative involves the bromination of a precursor followed by cyanation, highlighting the utility of the bromo-compound in accessing this important intermediate. sioc-journal.cn
Reaction Scheme for Cyano Group Introduction:
| Reactant | Reagent | Product |
| This compound | Sodium Cyanide (NaCN) | Ethyl 4-cyano-3-hydroxybutanoate |
Azide (B81097) Group Introduction
The introduction of an azide group at the C4 position to furnish ethyl 4-azido-3-hydroxybutanoate is another valuable nucleophilic substitution reaction. Azides are versatile functional groups that can be readily converted into amines via reduction or participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition. The synthesis of ethyl 4-azido-3-hydroxybutanoate can be achieved by reacting this compound with an azide salt, most commonly sodium azide. orgsyn.org
This reaction follows a typical SN2 pathway. For instance, the synthesis of similar azido (B1232118) compounds from their corresponding halides is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to ensure complete reaction. orgsyn.org The presence of ethyl 3-azido-3-hydroxybutyrate in the literature as a racemic β-hydroxybutyl ester suggests the feasibility of this transformation. google.com
Typical Reaction Conditions for Azide Introduction:
| Reactant | Reagent | Solvent | Temperature |
| This compound | Sodium Azide (NaN3) | DMF | 60 °C |
Other Heteroatom Nucleophilic Substitutions
The electrophilic C4 carbon of this compound can also react with a range of other heteroatom nucleophiles. These reactions further expand the synthetic utility of this building block.
Sulfur Nucleophiles: Thiols (R-SH) and their conjugate bases, thiolate anions (R-S-), are excellent nucleophiles due to the high polarizability of sulfur. libretexts.org They readily participate in SN2 reactions with alkyl halides to form thioethers. libretexts.org Therefore, the reaction of this compound with a thiol or a thiolate salt would be expected to yield the corresponding 4-thio-substituted derivative.
Nitrogen Nucleophiles: Amines can also act as nucleophiles to displace the bromide ion, leading to the formation of 4-amino-substituted butanoates. The reactivity of amines as nucleophiles allows for the introduction of primary, secondary, or tertiary amine functionalities, depending on the nature of the amine used. Such reactions are fundamental in the synthesis of many biologically active molecules. libretexts.org
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C3 position is another key reactive center in the molecule. It can undergo a variety of reactions common to alcohols, such as acylation and etherification. These transformations are often employed to protect the hydroxyl group during subsequent reactions at the C4 position or to introduce new functionalities into the molecule.
Acylation Reactions
The hydroxyl group of this compound can be acylated to form an ester. This is a common strategy for protecting the alcohol functionality. The acylation can be achieved using various acylating agents such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.
A notable method for the acylation of this specific compound involves enzymatic catalysis. For example, lipase-catalyzed acetylation of racemic ethyl 4-bromo-3-hydroxybutyrate has been demonstrated. google.com This enzymatic approach can offer high selectivity, particularly in the context of kinetic resolution of racemic mixtures. Furthermore, general methods for the selective acylation of aliphatic alcohols in the presence of other functional groups are well-established and can be applied to this substrate. jcsp.org.pk
Example of Acylation Reaction:
| Reactant | Reagent | Product |
| This compound | Acetyl Chloride | Ethyl 3-acetoxy-4-bromobutanoate |
Etherification and Alkylation of the Hydroxyl Moiety
The hydroxyl group can also be converted into an ether through etherification or alkylation. This serves as another effective protection strategy. A common method to form an ether is through silylation, where the hydroxyl group reacts with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a base like imidazole (B134444) or triethylamine, to form a silyl ether. msu.edu The formation of silyl ethers is a widely used protection method due to their ease of formation and subsequent cleavage under mild conditions. organic-chemistry.org
In the context of related syntheses, the protection of a hydroxyl group as a silyl ether prior to a cyanation step has been reported, indicating the compatibility of this protection strategy with subsequent nucleophilic substitution at the C4 position. google.com This two-step process of protection followed by substitution allows for selective modification of the molecule at the desired position without interference from the hydroxyl group.
Oxidation Reactions
The secondary hydroxyl group in this compound can be oxidized to the corresponding ketone, yielding ethyl 4-bromo-3-oxobutanoate. chembk.com This transformation is a key step in the synthesis of various more complex molecules. The reaction is typically carried out using common oxidizing agents.
Table 1: Oxidation of this compound
| Reactant | Product | Reagents and Conditions |
|---|---|---|
| This compound | Ethyl 4-bromo-3-oxobutanoate | Standard oxidizing agents |
Data sourced from multiple reputable chemical suppliers and databases.
Transformations of the Ester Functional Group
The ethyl ester group of the molecule can undergo several important transformations, primarily hydrolysis and transesterification.
Under appropriate conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3-hydroxybutanoic acid. chemspider.com This reaction is a fundamental transformation in organic chemistry, often catalyzed by acid or base. The resulting bromo-hydroxy acid is itself a useful building block in further synthetic applications.
Table 2: Hydrolysis of this compound
| Reactant | Product |
|---|---|
| This compound | 4-Bromo-3-hydroxybutanoic acid |
This transformation is a standard reaction for esters and is widely documented in organic chemistry literature.
Transesterification involves the reaction of the ethyl ester with another alcohol in the presence of a catalyst to form a different ester. For instance, reaction with methanol (B129727) would yield mthis compound. chemicalbook.com This process allows for the modification of the ester group to suit the needs of a particular synthetic route.
Table 3: Transesterification of this compound
| Reactant | Co-reactant | Product |
|---|---|---|
| This compound | Methanol | Mthis compound |
This reaction follows the general principles of transesterification.
Intramolecular Cyclization and Ring Formation Reactions
The presence of both a hydroxyl group and a bromine atom on the same molecule allows for intramolecular cyclization reactions to form cyclic ethers. For example, under basic conditions, the hydroxyl group can act as a nucleophile, displacing the bromide to form ethyl 3,4-epoxybutanoate. This epoxide is a valuable chiral intermediate in the synthesis of various biologically active compounds. In some cases, this cyclization can be facilitated by enzymes like halohydrin dehalogenase. google.com
Table 4: Intramolecular Cyclization of this compound
| Reactant | Product |
|---|---|
| This compound | Ethyl 3,4-epoxybutanoate |
The formation of epoxides from halohydrins is a well-established reaction in organic synthesis.
Elimination Reactions Leading to Unsaturated Esters
Elimination of the elements of hydrobromic acid (HBr) from this compound can lead to the formation of unsaturated esters. Depending on the reaction conditions, this can result in either ethyl crotonate or other isomeric butenoates. This reaction provides a pathway to α,β-unsaturated esters, which are important Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions.
Table 5: Elimination Reaction of this compound
| Reactant | Product |
|---|---|
| This compound | Ethyl crotonate (and isomers) |
The elimination of HBr is a common method for the synthesis of alkenes.
Applications of Ethyl 4 Bromo 3 Hydroxybutanoate in Advanced Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Intermediates
The primary application of ethyl 4-bromo-3-hydroxybutanoate lies in its role as a starting material or key intermediate for active pharmaceutical ingredients (APIs). The presence of the bromine atom provides an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be used for further functionalization or to direct the stereochemical outcome of subsequent reactions.
This compound, particularly its (S)-enantiomer, is a recognized intermediate in the synthesis of the chiral side chains of statin drugs, which are widely used to lower cholesterol. google.com Statins, such as atorvastatin (B1662188) and fluvastatin, function by inhibiting the enzyme HMG-CoA reductase. Their efficacy is highly dependent on the precise stereochemistry of the dihydroxyheptanoate side chain.
The synthesis of atorvastatin often involves the key intermediate (R)-ethyl 4-cyano-3-hydroxybutanoate, also known as hydroxynitrile (HN). researchgate.netresearchgate.net The bromo-analogue, (S)-ethyl 4-bromo-3-hydroxybutanoate, serves as a direct precursor to this cyanated intermediate. The enzymatic asymmetric reduction of 4-bromo-3-oxobutyrate esters is a method explored for producing (S)-4-bromo-3-hydroxybutanoate esters. google.com These bromo-esters are considered advantageous substrates for the subsequent cyanide displacement reaction (a classic SN2 reaction) to form the crucial C-C bond needed for the statin side chain, sometimes showing better reactivity than their chloro-analogues. google.com
The general transformation can be summarized as follows: (S)-Ethyl 4-bromo-3-hydroxybutanoate + NaCN → (R)-Ethyl 4-cyano-3-hydroxybutanoate + NaBr
This reaction proceeds with an inversion of stereochemistry at the C4 position, converting the (S)-bromo compound to the desired (R)-cyano intermediate. This intermediate is then further elaborated through a series of steps to construct the full dihydroxyheptanoate side chain of atorvastatin.
Table 1: Key Intermediates in Atorvastatin Side-Chain Synthesis
| Compound Name | Role | Subsequent Transformation |
| (S)-Ethyl 4-bromo-3-hydroxybutanoate | Precursor | Nucleophilic substitution with cyanide |
| (R)-Ethyl 4-cyano-3-hydroxybutanoate (HN) | Key Intermediate | Elaboration to the full statin side chain |
L-Carnitine is a vital endogenous compound involved in fatty acid metabolism. Its synthesis requires the construction of a chiral β-hydroxy-γ-amino acid structure. While many industrial syntheses utilize the analogous (R)-ethyl 4-chloro-3-hydroxybutanoate, the bromo-variant serves as an equally effective, and chemically analogous, starting material.
The synthesis begins with (R)-ethyl 4-bromo-3-hydroxybutanoate. The core of the synthesis involves a nucleophilic substitution at the C4 position by trimethylamine. This reaction installs the quaternary ammonium group characteristic of carnitine. The reaction is typically performed in a suitable solvent under heat. Following the amination, the ethyl ester is hydrolyzed under basic or acidic conditions to yield the final L-carnitine carboxylic acid.
The two-step synthetic sequence from the bromo-intermediate is:
Amination: (R)-Ethyl 4-bromo-3-hydroxybutanoate + (CH₃)₃N → Ethyl L-carnitine bromide
Hydrolysis: Ethyl L-carnitine bromide + H₂O/OH⁻ → L-Carnitine + Ethanol (B145695)
This route provides a stereospecific pathway to the biologically active enantiomer of carnitine, starting from a readily available chiral precursor.
Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB) is a neurotransmitter analogue that has been studied for its effects on the central nervous system. Both (R)- and (S)-enantiomers of GABOB are of scientific interest. This compound provides a strategic starting point for the synthesis of GABOB and its derivatives.
The synthesis is analogous to that of L-carnitine, but utilizes ammonia or a protected nitrogen source as the nucleophile instead of trimethylamine. For instance, starting with (S)-ethyl 4-bromo-3-hydroxybutanoate, a reaction with sodium azide (B81097) (NaN₃) would yield an azido (B1232118) intermediate with inversion of configuration to (R). The azide group is then reduced to a primary amine (e.g., using H₂/Pd-C or LiAlH₄), and subsequent hydrolysis of the ester furnishes (R)-GABOB.
Table 2: Synthesis of GABOB from this compound
| Step | Reagent | Intermediate/Product |
| 1. Nucleophilic Substitution | Sodium Azide (NaN₃) | (R)-Ethyl 4-azido-3-hydroxybutanoate |
| 2. Reduction of Azide | H₂/Pd-C or LiAlH₄ | (R)-Ethyl 4-amino-3-hydroxybutanoate |
| 3. Ester Hydrolysis | NaOH or HCl (aq) | (R)-GABOB |
This synthetic strategy allows for the stereocontrolled preparation of GABOB analogues by varying the starting enantiomer of the bromo-ester.
Chiral Auxiliary in Complex Molecule Synthesis
In organic synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed and can ideally be recovered for reuse.
A thorough review of the literature indicates that this compound is consistently utilized as a chiral building block or chiral synthon , rather than as a chiral auxiliary. The distinction is critical: as a chiral building block, the entire molecule, including its chiral center, is permanently incorporated into the final structure of the target molecule. Its function is to provide a pre-defined stereocenter from which the rest of the molecule is constructed.
In the applications detailed above (statins, L-carnitine, GABOB), the carbon skeleton and the stereocenter of this compound are retained in the final product. There is no evidence of it being attached to an achiral substrate to direct a stereoselective reaction and then subsequently cleaved off. Therefore, its role is correctly defined as that of a chiral synthon, which provides a foundational piece of chirality for the target molecule.
Retrosynthetic Analysis of Target Molecules Utilizing this compound Synthons
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. This compound is a valuable C4 chiral synthon in this context.
Consider the retrosynthesis of the atorvastatin side chain. The target is the (3R, 5R)-dihydroxyheptanoate structure. A key disconnection, known as a C-C disconnection, can be made between the C4 and C5 atoms of the heptanoate chain. This simplifies the target molecule significantly.
This disconnection reveals a 4-carbon electrophilic synthon with a hydroxyl group at the beta position relative to the carbonyl. This synthon is represented by (A) in the analysis below. The corresponding synthetic equivalent for this chiral synthon is (S)-ethyl 4-bromo-3-hydroxybutanoate. The bromine at C4 makes it an excellent electrophile for reaction with a nucleophile that will form the remainder of the carbon chain.
Retrosynthetic Pathway for Atorvastatin Side-Chain Precursor:
This analysis demonstrates the strategic importance of this compound. By identifying it as a key precursor through retrosynthesis, chemists can devise a convergent and stereocontrolled route to a complex and valuable pharmaceutical intermediate. The analysis highlights how the inherent chirality and bifunctionality of the molecule are exploited to achieve the desired target structure efficiently.
Mechanistic Insights and Computational Studies on Ethyl 4 Bromo 3 Hydroxybutanoate Transformations
Elucidation of Enzyme Active Site Mechanisms in Biocatalytic Reactions
The primary route to chiral ethyl 4-bromo-3-hydroxybutanoate is through the stereoselective reduction of its corresponding ketone, ethyl 4-bromo-3-oxobutanoate. This transformation is often accomplished using ketoreductases (KREDs), which are a class of oxidoreductase enzymes. These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) or aldo-keto reductase (AKR) superfamilies.
The catalytic mechanism of these enzymes relies on a highly conserved catalytic triad (B1167595), commonly composed of Serine, Tyrosine, and Lysine residues, or a similar combination of amino acids capable of facilitating hydride transfer. The cofactor, typically NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), binds to the enzyme and provides the hydride ion for the reduction of the carbonyl group of the substrate.
The active site of the enzyme plays a critical role in orienting the substrate, ethyl 4-bromo-3-oxobutanoate, in a specific manner to ensure high stereoselectivity of the resulting hydroxyl group. The binding pocket is shaped by the surrounding amino acid residues, which interact with the substrate through a network of hydrogen bonds, hydrophobic interactions, and steric hindrance. This precise positioning ensures that the hydride from NADPH attacks the carbonyl carbon from a specific face, leading to the formation of either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.
For instance, in the asymmetric reduction of the analogous substrate, ethyl 4-chloro-3-oxobutanoate, carbonyl reductases such as ChKRED20 from Chryseobacterium sp. have been utilized to produce the (S)-enantiomer with excellent stereoselectivity. nih.gov The mechanism involves the binding of NADPH and the substrate to the enzyme's active site, followed by the transfer of a hydride from the C4 position of the nicotinamide (B372718) ring of NADPH to the pro-chiral carbonyl carbon of the substrate. A proton is subsequently donated to the resulting alkoxide by a nearby acidic residue, typically a tyrosine or a lysine, to yield the final hydroxyl product. The regeneration of NADPH is often coupled with a secondary enzyme system, such as glucose dehydrogenase, which oxidizes a co-substrate like glucose to regenerate the reduced cofactor. nih.gov
Another important enzymatic transformation involving a related halohydrin is the conversion of (S)-4-chloro-3-hydroxybutanoate to (R)-4-cyano-3-hydroxybutanoate using a halohydrin dehalogenase. This reaction proceeds via an intramolecular cyclization to form an epoxide intermediate, which is then opened by a nucleophile, in this case, cyanide. google.com A similar pathway could be envisaged for this compound, where the bromide is displaced to form an epoxide, which can then be subjected to nucleophilic attack.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for visualizing and understanding the dynamic interactions between an enzyme and its substrate at an atomic level. While specific MD simulation studies on this compound are not widely reported, the methodology provides significant insights into the catalytic process.
An MD simulation of a ketoreductase in complex with ethyl 4-bromo-3-oxobutanoate would typically involve the following steps:
System Setup: Building a computational model of the enzyme-substrate-cofactor complex embedded in a solvent box (usually water) to mimic physiological conditions.
Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds. This generates a trajectory of the atomic positions, velocities, and energies.
Analysis: Analyzing the trajectory to understand the conformational changes in the enzyme and substrate, the stability of the binding, and the key intermolecular interactions.
From such simulations, one can identify the key amino acid residues that form the binding pocket and are crucial for substrate recognition and catalysis. For example, in a study on the esterase QeH, MD simulations revealed that cation-π and anion-π interactions, along with π-π stacking, were critical for the stable binding of the substrate, quizalofop-ethyl, in the active site. mdpi.com Similarly, for ethyl 4-bromo-3-oxobutanoate, MD simulations could pinpoint the specific hydrogen bonds between the ester and carbonyl groups of the substrate and the amino acid residues of the enzyme.
Furthermore, MD simulations can elucidate the conformational changes that occur within the enzyme upon substrate binding, which can be essential for catalysis. These simulations can also help in understanding the enantioselectivity of the enzyme by comparing the binding modes and interaction energies of the two enantiomers of the product within the active site.
The following table illustrates the type of data that can be obtained from MD simulations to characterize the enzyme-substrate interactions for a hypothetical ketoreductase with ethyl 4-bromo-3-oxobutanoate.
| Interaction Type | Substrate Moiety | Key Amino Acid Residues (Hypothetical) | Average Distance (Å) |
| Hydrogen Bond | Carbonyl Oxygen | Tyr150, Ser138 | 2.8 |
| Hydrogen Bond | Ester Oxygen | Asn110 | 3.1 |
| Hydrophobic | Ethyl Group | Leu120, Phe250 | 3.5 |
| Halogen Bond | Bromine | Trp200 | 3.2 |
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical (QC) calculations, particularly using methods like Density Functional Theory (DFT), provide a means to investigate the electronic structure of molecules and the energetics of reaction pathways. These calculations can be employed to model the transition states and intermediates of the enzymatic reduction of ethyl 4-bromo-3-oxobutanoate.
By performing QC calculations, researchers can determine the activation energies for the hydride transfer from NADPH to the substrate and the subsequent protonation step. This information is vital for understanding the reaction mechanism at a sub-atomic level and for explaining the observed reaction rates.
For the reduction of ethyl 4-bromo-3-oxobutanoate, QC calculations could be used to:
Model the geometry of the transition state for the hydride attack on the carbonyl carbon.
Calculate the energy barrier for the reaction, which is related to the reaction rate.
Determine the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.
Investigate the role of the catalytic triad residues in stabilizing the transition state.
Furthermore, QC calculations can be used to explore other potential reaction pathways for this compound, such as the intramolecular cyclization to form an epoxide, followed by nucleophilic ring-opening. By comparing the calculated energy barriers for different pathways, one can predict the most likely reaction mechanism.
The table below presents hypothetical data that could be generated from QC calculations on the key steps in the biocatalytic reduction of ethyl 4-bromo-3-oxobutanoate.
| Reaction Step | Method | Calculated Parameter | Value (kcal/mol) |
| Hydride Transfer | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 12.5 |
| Proton Transfer | DFT (B3LYP/6-31G) | Activation Energy (ΔG‡) | 5.2 |
| Overall Reaction | DFT (B3LYP/6-31G*) | Reaction Enthalpy (ΔH) | -8.7 |
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies are essential for quantifying the efficiency and feasibility of the transformations involving this compound. These studies provide valuable data for process optimization and scale-up.
For the enzymatic reduction of ethyl 4-bromo-3-oxobutanoate, key kinetic parameters are determined by measuring the initial reaction rate at varying substrate concentrations. The data is then fitted to the Michaelis-Menten equation to obtain the Michaelis constant (Km) and the maximum reaction rate (Vmax). The Km value reflects the affinity of the enzyme for the substrate, while Vmax is related to the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time.
Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined by studying the effect of temperature on the reaction equilibrium. These parameters indicate the spontaneity and the heat exchange of the reaction.
While specific kinetic and thermodynamic data for the enzymatic production of this compound is scarce in the literature, studies on the analogous chloro-compound provide a good reference. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 was completed within 1 hour with a substrate concentration of 300 g/L, demonstrating a high space-time yield. nih.gov
The following table summarizes the kind of kinetic and thermodynamic data that would be sought for the biocatalytic production of this compound.
| Parameter | Description | Typical Value Range (for related reactions) |
| Km | Michaelis constant | 0.1 - 10 mM |
| kcat | Turnover number | 10 - 1000 s-1 |
| kcat/Km | Catalytic efficiency | 103 - 106 M-1s-1 |
| Optimal Temperature | Temperature for maximum activity | 30 - 65 °C |
| Optimal pH | pH for maximum activity | 6.0 - 8.0 |
| ΔG | Gibbs free energy change | < 0 (for spontaneous reaction) |
Process Intensification and Scalability of Ethyl 4 Bromo 3 Hydroxybutanoate Production
Optimization of Reaction Parameters for Industrial Scale
The industrial-scale synthesis of Ethyl 4-bromo-3-hydroxybutanoate necessitates a meticulous optimization of reaction parameters to maximize yield, purity, and throughput while minimizing costs and environmental impact. While specific data for the bromo-analogue is limited in publicly available literature, extensive research on the closely related Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) provides a robust framework for understanding the critical parameters.
The synthesis of these compounds often involves the asymmetric reduction of a corresponding ketoester. Key parameters that are typically optimized include:
Temperature: The reaction temperature influences both the reaction rate and the stability of the catalyst, which is often a biocatalyst such as a reductase enzyme. For instance, in the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate (COBE), temperatures are often maintained in a mild range, for example around 30°C, to ensure optimal enzyme activity and stability.
pH: The pH of the reaction medium is crucial for enzyme activity and stability. In whole-cell biocatalysis for the production of (S)-CHBE, a potassium phosphate (B84403) buffer with a pH of 6.5 has been found to be effective. researchgate.net
Substrate and Catalyst Concentration: The ratio of substrate to catalyst is a critical factor in achieving high conversion rates. In the synthesis of (S)-CHBE, optimizing the biomass/substrate ratio has been shown to significantly influence the molar conversion and initial reaction rate. researchgate.net
Cofactor Regeneration: Many enzymatic reductions require a cofactor such as NADPH. For industrial-scale processes, an efficient in-situ cofactor regeneration system is essential for economic viability. A common approach is to use a coupled-enzyme system, for example, using glucose dehydrogenase to regenerate NADPH consumed by the reductase. nih.gov
The following table outlines typical reaction parameters that are subject to optimization, drawing parallels from the synthesis of the chloro-analogue, (S)-CHBE.
| Parameter | Typical Range/Condition | Rationale for Optimization |
| Temperature | 25-40 °C | Balances reaction rate with enzyme/catalyst stability. |
| pH | 6.0-8.0 | Maintains optimal enzyme activity and prevents denaturation. |
| Substrate Concentration | 50-200 g/L | Higher concentrations can lead to substrate or product inhibition. |
| Catalyst Loading | Varies based on activity | Sufficient catalyst is needed for efficient conversion in a reasonable timeframe. |
| Cofactor | NAD(P)H | Essential for reductase-catalyzed reactions. |
| Cofactor Regeneration | Coupled enzyme system (e.g., GDH) | Reduces the cost associated with stoichiometric addition of expensive cofactors. |
Continuous Flow Synthesis Methodologies
Continuous flow synthesis has emerged as a powerful tool for process intensification, offering advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps. While specific examples for this compound are not widely reported, the principles of continuous flow are highly applicable.
A key reaction in the synthesis of β-hydroxy esters is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.org This reaction can be adapted to a continuous flow setup, which would allow for precise control over reaction times and temperatures, potentially minimizing side reactions and improving yield.
The benefits of a continuous flow approach for reactions of this type include:
Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potentially unstable intermediates or exothermic reactions.
Enhanced Control: Precise control over residence time, temperature, and mixing leads to more consistent product quality and higher yields.
Scalability: Scaling up a continuous flow process often involves operating the system for longer periods or "numbering-up" by running multiple reactors in parallel, which can be more straightforward than scaling up a batch reactor.
Catalyst Immobilization and Reusability Studies
The use of catalysts, particularly expensive biocatalysts or precious metal catalysts, makes their recovery and reuse a critical factor for economic feasibility on an industrial scale. Catalyst immobilization, the process of confining a catalyst to a solid support, is a key strategy to achieve this.
In the context of producing chiral hydroxyesters, where enzymes are often the catalysts of choice, immobilization is a well-explored area. For the synthesis of the related (R)-4-cyano-3-hydroxybutyrate, a derivative of Ethyl (S)-4-chloro-3-hydroxybutanoate, the use of immobilized halohydrin dehalogenase has been reported. researchgate.net The enzyme was immobilized on an adsorption resin and cross-linked, resulting in high enzyme activity recovery and operational stability, which is beneficial for reducing production costs. researchgate.net
Key advantages of catalyst immobilization include:
Easy Separation: The catalyst can be easily separated from the reaction mixture by filtration or centrifugation, simplifying downstream processing.
Enhanced Stability: In some cases, immobilization can enhance the stability of the catalyst against changes in temperature, pH, and solvents.
Suitability for Continuous Flow: Immobilized catalysts are well-suited for use in packed-bed reactors within a continuous flow system, further enhancing process efficiency.
The following table summarizes different immobilization techniques and their potential application in the synthesis of this compound.
| Immobilization Method | Support Material | Advantages |
| Adsorption | Resins, silica, activated carbon | Simple, mild conditions, often preserves catalyst activity. |
| Covalent Bonding | Functionalized polymers, agarose | Strong attachment, minimizes catalyst leaching. |
| Entrapment | Alginate, polyacrylamide gels | Protects the catalyst from the bulk environment. |
| Cross-linking | Glutaraldehyde, other cross-linkers | Creates insoluble catalyst aggregates (CLEAs), high catalyst loading. |
Solvent System Optimization for Enhanced Yield and Selectivity
A particularly effective approach for biocatalytic reactions is the use of biphasic (two-phase) solvent systems, typically an aqueous phase containing the enzyme and an organic phase containing the substrate and product. This strategy has been successfully applied in the synthesis of (S)-CHBE. researchgate.net In one study, a biphasic system composed of a phosphate buffer and dibutylphthalate was shown to lead to high production yields. researchgate.net
The advantages of a biphasic solvent system include:
Overcoming Substrate/Product Inhibition: High concentrations of substrate or product can be inhibitory or toxic to biocatalysts. In a biphasic system, the inhibitory compound can be partitioned into the organic phase, reducing its concentration in the aqueous phase where the catalyst resides.
Simplified Product Recovery: The product is concentrated in the organic phase, which can be easily separated from the aqueous phase containing the catalyst, simplifying downstream purification.
Enhanced Reaction Equilibrium: By continuously removing the product from the aqueous phase, the reaction equilibrium can be shifted towards the product side, leading to higher conversion rates.
Improved Catalyst Stability: The aqueous microenvironment around the enzyme can be maintained at optimal conditions, while the bulk reaction occurs in the organic phase.
Research on the microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate also demonstrated the effectiveness of a biphasic system, where dibutylphthalate was found to be a suitable organic solvent. nih.gov The optimization of factors such as the volumetric phase ratio was shown to influence the conversion and initial reaction rate. nih.gov
Development of Ethyl 4 Bromo 3 Hydroxybutanoate Derivatives and Analogues
Synthesis and Reactivity of Other Ethyl 4-Halo-3-hydroxybutanoates (e.g., chloro, iodo)
The synthetic utility of ethyl 4-bromo-3-hydroxybutanoate has led to the exploration of its chlorinated and iodinated counterparts. The choice of halogen significantly influences the reactivity of the C-4 position, providing a tunable handle for subsequent chemical transformations.
Ethyl 4-chloro-3-hydroxybutanoate is a prominent analogue, often prepared through the asymmetric reduction of its precursor, ethyl 4-chloro-3-oxobutanoate (COBE). sigmaaldrich.comrsc.org This reduction is frequently accomplished using biocatalytic methods, which offer high stereoselectivity. For instance, various yeast strains and recombinant E. coli expressing carbonyl reductases or alcohol dehydrogenases have been successfully employed to produce optically pure (R)- or (S)-ethyl 4-chloro-3-hydroxybutanoate. rsc.orgorgsyn.org Chemical methods, such as catalytic hydrogenation, can also be used. The reactivity of the chloro-analogue is similar to the bromo-derivative, serving as a substrate for nucleophilic substitution reactions, although the chloride is a less reactive leaving group compared to bromide. This property can be advantageous in multi-step syntheses where selective reactivity is required.
Ethyl 4-iodo-3-hydroxybutanoate represents a more reactive analogue due to the excellent leaving group ability of iodine. While less commonly cited in extensive studies than its chloro and bromo counterparts, its synthesis can be achieved through similar reductive strategies from the corresponding iodo-ketoester or via halogen exchange reactions. The (R)-enantiomer, (R)-ethyl 4-iodo-3-hydroxybutanoate, is recognized as a useful chiral intermediate. chemsrc.comnih.gov The enhanced reactivity of the C-I bond makes it a highly effective precursor for forming new carbon-carbon and carbon-heteroatom bonds under milder conditions than the other halo-analogues.
The general order of reactivity for these electrophilic compounds in nucleophilic substitution reactions is I > Br > Cl, which allows chemists to select the appropriate analogue for a specific synthetic challenge.
Variation of the Ester Moiety (e.g., methyl, butyl esters)
Modifying the ester group of 4-bromo-3-hydroxybutanoate provides another avenue for tailoring the molecule's properties, such as solubility and reactivity towards hydrolysis. These variations allow the core structure to be adapted to different reaction conditions and subsequent deprotection strategies.
Mthis compound is a common alternative to the ethyl ester. Its synthesis mirrors that of the ethyl version, typically involving the asymmetric reduction of methyl 4-bromo-3-oxobutanoate. orgsyn.orggoogle.com For example, the (S)-enantiomer can be synthesized enzymatically with high enantiomeric excess. orgsyn.org The physical and chemical properties of the methyl ester are very similar to the ethyl ester, and it is often used interchangeably based on the specific requirements of a synthetic route or the availability of starting materials.
Butyl esters , such as tert-butyl 4-bromo-3-hydroxybutanoate , offer distinct advantages, particularly the use of the tert-butyl group as a protecting group that can be removed under specific acidic conditions without affecting other acid-labile functionalities. The synthesis of tert-butyl 4-bromo-3-hydroxybutanoate would logically proceed via the reduction of tert-butyl 4-bromo-3-oxobutanoate. The precursor, tert-butyl bromoacetate, is synthesized from bromoacetic acid and isobutylene (B52900) or tert-butanol. chemicalbook.comchemicalbook.comgoogle.com The tert-butyl ester provides a robust alternative for syntheses where basic or hydrogenolytic conditions, which would cleave ethyl or benzyl (B1604629) esters, are required for other transformations in the molecule.
Structural Modifications for Novel Building Blocks
A primary application of this compound and its analogues is their transformation into more complex chiral building blocks. The combination of a hydroxyl group and a reactive halogen on a four-carbon chain makes it a versatile starting material for a wide range of valuable intermediates.
One of the most significant applications is the synthesis of (R)-4-cyano-3-hydroxybutyric acid ethyl ester . researchgate.netsioc-journal.cn This compound is a key intermediate in the synthesis of the side chain of atorvastatin (B1662188), a widely used cholesterol-lowering drug. sigmaaldrich.com The synthesis involves a nucleophilic substitution of the halogen in (S)-ethyl 4-chloro-3-hydroxybutanoate with a cyanide ion. rsc.org This transformation is often catalyzed by enzymes like halohydrin dehalogenase, which facilitates the reaction in an aqueous medium. chemicalbook.comchemicalbook.com
Furthermore, these halo-hydroxybutanoates are precursors to chiral 3-hydroxypyrrolidines. This is accomplished through a reaction with a primary amine, where the amine first displaces the halide, and subsequent intramolecular cyclization leads to the formation of the pyrrolidine (B122466) ring. These heterocyclic structures are important motifs in many biologically active compounds.
The molecule can also be modified to create other synthons. For example, it serves as a precursor for 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl bromide , a complex structure used in the development of photolabile protecting groups. prepchem.com This demonstrates how the simple four-carbon backbone can be elaborated into more complex ring systems, highlighting its role as a foundational chiral building block in organic synthesis.
Future Research Directions for Ethyl 4 Bromo 3 Hydroxybutanoate
Exploration of Novel Synthetic Pathways
The synthesis of chiral molecules like Ethyl 4-bromo-3-hydroxybutanoate is a critical area of organic chemistry. While established methods exist, ongoing research aims to develop more efficient, selective, and scalable synthetic routes.
A significant future direction lies in the advancement of enzymatic and biocatalytic methods. Enzymes such as halohydrin dehalogenases are being explored for their ability to catalyze key transformations. For instance, a novel halohydrin dehalogenase, HHDH-PL, has been identified from Parvibaculum lavamentivorans DS-1, showing high activity towards the structurally similar ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org This enzyme facilitates the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, demonstrating the potential of enzymatic routes to convert halo-hydroxybutanoates into other valuable chiral intermediates. rsc.orggoogle.com Research into new enzymes with specificity for the bromo-variant could unlock highly selective and efficient synthetic pathways.
Another avenue of exploration is the development of novel chemical methods. This includes adapting existing procedures for related compounds, such as the synthesis of ethyl γ-bromobutyrate from γ-butyrolactone, which provides a practical and high-yield approach. orgsyn.org Future work could focus on modifying such procedures to introduce the C3-hydroxyl group stereoselectively, thereby creating a novel and efficient pathway to this compound.
Development of More Sustainable and Environmentally Friendly Processes
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and this compound is no exception. Future research will heavily focus on creating manufacturing processes that are safer, more energy-efficient, and generate less waste.
Biocatalysis using whole-cell systems represents a promising sustainable approach. The use of microorganisms like Saccharomyces yeast for the asymmetric reduction of related ketoesters to their corresponding hydroxyesters is well-documented. nih.govorgsyn.org These microbial syntheses can be performed in aqueous-organic solvent biphasic systems, which can enhance efficiency and achieve high product concentrations without the need for external co-enzyme addition. nih.govresearchgate.net Applying similar whole-cell biotransformations for the production of this compound could offer a significantly greener alternative to traditional chemical methods.
Furthermore, the immobilization of enzymes is a key strategy for developing sustainable industrial processes. A preparation method for (R)-4-cyano-3-hydroxybutyrate utilizes an immobilized halohydrin dehalogenase as a catalyst. google.com This technique allows the enzyme to be reused, which lowers production costs and simplifies the post-reaction workup, as the catalyst can be easily separated from the product mixture. google.com Future research will likely focus on developing robust immobilized enzyme systems for the synthesis and transformation of this compound, enhancing the economic viability and environmental footprint of its production.
Applications in Emerging Areas of Chemical Research
The utility of this compound as a chiral building block is well-established, but its potential applications in emerging fields of chemical research are still being uncovered. Its stereocenters and reactive functional groups make it an ideal starting material for synthesizing complex target molecules.
One of the most promising areas is its use in the synthesis of pharmaceutical intermediates and other biologically active molecules. The conversion of its chloro-analog to ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate, highlights its value. rsc.orggoogle.com This cyano-hydroxy ester serves as a precursor for various compounds used in medicinal chemistry. The bromo-variant is expected to show similar or complementary reactivity, making it a valuable tool for drug discovery and development.
Moreover, research into structurally related compounds suggests new avenues for exploration. For example, other bromo-hydroxy aromatic compounds, such as Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, are being investigated as photolabile protecting groups in organic synthesis. This functionality allows for the controlled release of a protected carboxylic acid upon light exposure, a valuable technique in complex syntheses. Exploring whether this compound or its derivatives could function similarly is a potential research direction. Additionally, the development of chemical sensors is an emerging field where related structures have found use; a bromo-hydroxystyryl compound forms the core of a color-changing sensor for detecting GHB. acs.org This suggests a potential, albeit speculative, future application for derivatives of this compound in the design of novel sensing technologies.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-bromo-3-hydroxybutanoate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of 4-bromo-3-hydroxybutanoic acid with ethanol under acidic catalysis. Key parameters include:
- Catalyst choice : Sulfuric acid or p-toluenesulfonic acid are commonly used to drive esterification.
- Reaction setup : Reflux conditions (60–80°C) for 6–12 hours ensure complete conversion .
- Purification : Liquid-liquid extraction and vacuum distillation are critical to isolate the ester from unreacted acid and byproducts. Yield optimization (70–85%) requires precise control of stoichiometry and temperature gradients .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom at C4 enhances electrophilicity, making the compound susceptible to SN2 reactions. For example, in alkaline conditions, bromide displacement by nucleophiles (e.g., amines) generates β-hydroxy amides. Steric hindrance from the ethyl ester and hydroxyl group can reduce reaction rates, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity often arise from:
- Stereochemical variations : The (S)-enantiomer (CAS 95537-36-3) may exhibit higher enzyme inhibition than the (R)-form due to chiral center interactions with binding pockets .
- Impurity profiles : Trace solvents (e.g., residual DCM) or unreacted starting materials can confound assay results. High-resolution LC-MS and chiral HPLC are recommended for purity validation .
Q. How can reaction conditions be optimized to control stereoselectivity during synthesis?
- Chiral catalysts : Use of (R)- or (S)-BINOL-phosphoric acid catalysts during esterification can induce enantiomeric excess (>90%) .
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing racemization .
- Solvent polarity : Polar solvents (e.g., THF) stabilize transition states, enhancing stereochemical outcomes .
Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?
Common byproducts include:
- Diethyl 4-bromo-3-hydroxybutanedioate : Forms via transesterification if excess ethanol or prolonged reaction times are used. Mitigated by stepwise ethanol addition .
- 4-Bromo-3-butenoic acid ethyl ester : Results from dehydration under high-temperature reflux. Controlled pH (4–5) and inert atmospheres (N₂) suppress this pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
